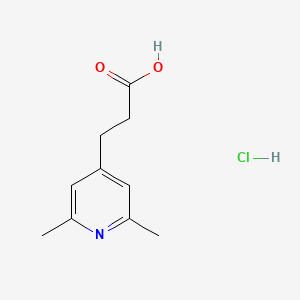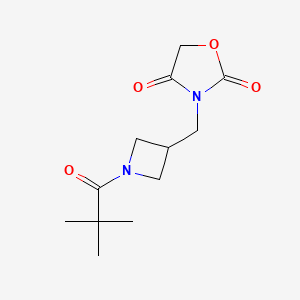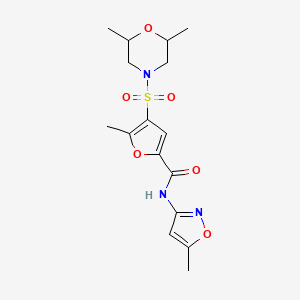
3-(2,6-Dimethylpyridin-4-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,6-Dimethylpyridin-4-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2241141-50-2 . It has a molecular weight of 215.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2.ClH/c1-7-5-9(3-4-10(12)13)6-8(2)11-7;/h5-6H,3-4H2,1-2H3,(H,12,13);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 215.68 .Scientific Research Applications
Organic Acids in Acidizing Operations
Organic acids, including formic, acetic, citric, and lactic acids, have been explored as alternatives to hydrochloric acid (HCl) for acidizing operations in oil and gas extraction due to their weaker and less corrosive nature. These acids are used for formation-damage removal, dissolution of drilling-mud filter cakes, and as iron-sequestering agents. Their applications extend to high-temperature operations, where they can reduce corrosion rates caused by HCl. The challenge with organic acids lies in the solubility of reaction-product salts, particularly with citric acid in calcium-rich formations due to the low solubility of calcium citrate. However, mixing with gluconic acid can increase solubility due to the chelating ability of gluconate ions. This research underscores the advanced, limited, and potential applications of organic acids in oil and gas operations, providing an extensive guide for future research (Alhamad et al., 2020).
Organic Corrosion Inhibitors
Organic inhibitors, characterized by the presence of heteroatoms (O, S, N, P) and π-electrons, are employed extensively in acidic media for industrial cleaning of metals, showcasing their effectiveness in inhibiting metallic dissolution. This review highlights the role of organic inhibitors in protecting metals and alloys from corrosion in aggressive acidic solutions. Such inhibitors are economically advantageous and play a critical role in various industrial applications, from acid cleaning to acid pickling and acid-descaling processes (Goyal et al., 2018).
Hydroxy Acids in Cosmetic and Therapeutic Applications
Hydroxy acids, classified into α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are widely used in cosmetics and therapeutic formulations for their beneficial effects on the skin. This review discusses their applications, safety evaluations, and the mechanisms of action, including effects on melanogenesis and tanning. The importance of cosmetic vehicles and the role of hydroxy acids in treating various skin conditions such as photoaging, acne, and psoriasis are highlighted, demonstrating their significant impact in dermatologic applications (Kornhauser et al., 2010).
Chlorogenic Acid: A Nutraceutical Perspective
Chlorogenic Acid (CGA) is identified as a major phenolic compound with extensive biological and pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities. This review elaborates on CGA's potential in treating metabolic-related disorders such as diabetes, obesity, and cardiovascular disease. CGA's hepatoprotective effects and its role in modulating lipid and glucose metabolism highlight its significance as a natural food additive and therapeutic agent, underscoring the need for further research to optimize its use (Naveed et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(2,6-dimethylpyridin-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-5-9(3-4-10(12)13)6-8(2)11-7;/h5-6H,3-4H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXKXAQYUZHISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylpyridin-4-yl)propanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2931366.png)

![3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2931368.png)
![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2931369.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2931371.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)

![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)

![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)